Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate
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Overview
Description
Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate can be achieved through several methods:
Acid-Catalyzed Cyclization: This involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium or Platinum-Catalyzed Ring Closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This method is used for constructing the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
2-Arylbenzofurans: Known for their anticancer and anti-inflammatory properties.
Benzothiophene: Similar structure but contains sulfur instead of oxygen, used in anticancer research.
Uniqueness
Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
CAS No. |
62755-97-9 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3 |
InChI Key |
NNZSHRZACQLSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
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